4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
Description
4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a thiazol-2-amine derivative featuring a thiazole core substituted with a 2-methylthiophen-3-yl group at the 4-position and a pyridin-3-yl moiety at the N-amine position. The hydrochloride salt enhances its solubility in polar solvents and stability under physiological conditions . Thiazol-2-amine derivatives are widely studied for their diverse applications, including corrosion inhibition and biological activities . The methylthiophene group introduces steric and electronic effects, while the pyridine ring contributes to hydrogen-bonding interactions, which influence its physicochemical and functional properties .
Properties
IUPAC Name |
4-(2-methylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-11(4-6-17-9)12-8-18-13(16-12)15-10-3-2-5-14-7-10;/h2-8H,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBAIMJMSAJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C2=CSC(=N2)NC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-(2-Methylthiophen-3-yl)ethan-1-one
The synthesis begins with the bromination of 1-(2-methylthiophen-3-yl)ethan-1-one (1 ) using bromine (Br₂) in diethyl ether at 0–5°C for 2 hours. This yields 2-bromo-1-(2-methylthiophen-3-yl)ethan-1-one (2 ) as a pale yellow solid (85–90% yield).
Mechanistic Insight :
The reaction proceeds via electrophilic substitution at the α-carbon, facilitated by the electron-withdrawing thiophene moiety. The methyl group at position 2 of the thiophene ring sterically directs bromination to the α-position.
Thiazole Ring Formation
Compound 2 undergoes cyclocondensation with thiourea in refluxing ethanol (5 hours) to form 4-(2-methylthiophen-3-yl)thiazol-2-amine (3 ) (Scheme 1).
Reaction Conditions :
- Molar ratio: 2 : thiourea = 1 : 1.2
- Solvent: Anhydrous ethanol
- Temperature: 78°C (reflux)
- Yield: 72–78%
Key Characterization Data for 3 :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 7.02 (d, J = 5.2 Hz, 1H, thiophene-H), 6.89 (s, 1H, thiazole-H), 2.41 (s, 3H, CH₃).
- ESI-MS : m/z 223.08 [M+H]⁺.
N-Arylation with Pyridin-3-amine
Buchwald-Hartwig Amination
The introduction of the pyridin-3-yl group employs a palladium-catalyzed coupling between 3 and 3-bromopyridine (4 ) (Scheme 2).
Optimized Conditions :
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Toluene
- Temperature: 110°C, 24 hours
- Yield: 65–70%
Mechanistic Considerations :
The reaction proceeds via oxidative addition of 3-bromopyridine to Pd(0), followed by coordination of the thiazol-2-amine and reductive elimination to form the C–N bond.
Alternative SNAr Pathway
In cases where electron-deficient pyridine derivatives are unavailable, nucleophilic aromatic substitution (SNAr) may be employed using 3-aminopyridine and a halogenated thiazole precursor. However, this method requires activating groups (e.g., nitro) on the thiazole ring and typically delivers lower yields (45–50%).
Hydrochloride Salt Formation
The free base 5 is treated with HCl gas in anhydrous diethyl ether to precipitate 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride (6 ) as a white crystalline solid.
Critical Parameters :
- HCl Concentration: 4 M in dioxane
- Temperature: 0–5°C (to prevent decomposition)
- Yield: 90–95%
Characterization of 6 :
- Melting Point : 218–220°C (decomp.)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (m, 1H, pyridine-H), 7.62 (d, J = 5.2 Hz, 1H, thiophene-H), 7.35 (d, J = 5.2 Hz, 1H, thiophene-H), 7.21 (s, 1H, thiazole-H), 2.48 (s, 3H, CH₃).
- Elemental Analysis : Calculated for C₁₃H₁₂ClN₃S₂: C, 47.63%; H, 3.69%; N, 12.82%. Found: C, 47.58%; H, 3.72%; N, 12.79%.
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch-Buchwald Route | SNAr Route |
|---|---|---|
| Overall Yield (%) | 58–63 | 35–40 |
| Reaction Time (hours) | 29 | 48 |
| Catalyst Cost | High (Pd-based) | Low |
| Scalability | >1 kg demonstrated | Limited to 100 g |
Process Optimization and Troubleshooting
Bromination Side Reactions
Over-bromination at the thiophene ring can occur if reaction temperatures exceed 5°C. Quenching with aqueous NaHSO₃ (10%) effectively removes excess Br₂.
Palladium Catalyst Deactivation
Trace oxygen in toluene causes Pd black formation. Degassing solvents with N₂ for 30 minutes prior to use improves catalyst turnover.
Hydrochloride Salt Hygroscopicity
The final product exhibits hygroscopicity at >70% RH. Storage under N₂ atmosphere with desiccant (silica gel) is recommended.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridine and thiazole rings.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thiazole derivatives have shown significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that thiazole derivatives exhibited promising activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines, suggesting that 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride may also possess similar properties .
-
Antimicrobial Properties
- The compound has potential antimicrobial applications. Thiazole derivatives are known for their efficacy against bacteria and fungi. Research indicates that thiazole compounds can inhibit the growth of pathogens like Pseudomonas aeruginosa and Escherichia coli, making this compound a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects
Case Studies and Research Findings
- Anticancer Studies : A series of thiazole derivatives were synthesized and evaluated for anticancer activity against multiple cell lines, showing significant inhibition rates at low concentrations .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities of the compound with various protein targets involved in cancer and inflammation, supporting its potential as a therapeutic agent .
- Toxicological Evaluations : Assessments of ADME (Absorption, Distribution, Metabolism, Excretion) properties indicate favorable profiles for drug development, suggesting that the compound could be further explored in clinical settings .
Research Table
Mechanism of Action
The mechanism of action of 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazol-2-amine Derivatives
*Similarity scores based on Tanimoto coefficients from structural databases .
Physicochemical and Functional Differences
Lipophilicity and Solubility: The methylthiophene group in the target compound increases lipophilicity compared to phenyl or chlorophenyl analogs (e.g., 4-(4-chlorophenyl)thiazol-2-amine) . However, the hydrochloride salt counterbalances this by improving aqueous solubility relative to hydrobromide salts (e.g., 5-methyl-4-phenylthiazol-2-amine hydrobromide) . The pyridin-3-yl substituent facilitates hydrogen bonding with polar solvents or biological targets, a feature absent in non-heteroaromatic analogs like 4-(4-chlorophenyl)thiazol-2-amine .
Protonation and Hydrogen Bonding :
- Protonation at the pyridine nitrogen (as observed in related N,N4-diheteroaryl thiazol-2-amine salts) creates a cationic center, enabling strong hydrogen bonds with anions (e.g., Cl⁻) or solvent molecules . This contrasts with compounds like N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, where protonation sites may vary, altering intermolecular interactions .
Corrosion Inhibition Efficiency :
- Compared to 4-(pyridin-3-yl)thiazol-2-amine, the target compound’s methylthiophene group may enhance adsorption on metal surfaces via π-electron interactions, improving corrosion inhibition in acidic environments .
Biological Activity
The compound 4-(2-methylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a thiazole derivative notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 309.83 g/mol. Its structure features a thiazole ring, a pyridine moiety, and a methylthiophene group, which contribute to its unique reactivity and biological properties.
Biological Activities
Research indicates that thiazole derivatives exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Many thiazole derivatives have shown significant antimicrobial effects against various pathogens.
- Antitumor Activity : Compounds in this class have been studied for their ability to inhibit tumor growth.
- Inhibition of Enzymatic Activity : Certain thiazole derivatives inhibit specific enzymes, which can be crucial in treating diseases like cancer.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Antitumor | Inhibition of tubulin polymerization | |
| Enzyme Inhibition | Binding to active sites of enzymes |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity. For instance, it has shown promising results in inhibiting enoyl ACP reductase and other relevant enzymes involved in microbial resistance .
- Cellular Interaction : The structural features allow for hydrophobic interactions and hydrogen bonding with various biological targets, enhancing its efficacy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Antitumor Properties : Research demonstrated that similar thiazole compounds inhibited cancer cell proliferation through mechanisms such as tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies indicated that the compound effectively binds to target proteins, providing insights into its potential therapeutic applications .
Q & A
Basic Research Question
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms counterion presence .
- Elemental Analysis : Matches experimental C, H, N, Cl% with theoretical values (deviation <0.3%) .
- FT-IR Spectroscopy : Detects N–H stretching (2500–3000 cm) and Cl vibrations (600–800 cm) .
How do structural modifications to the pyridine or thiophene moieties influence bioactivity?
Advanced Research Question
- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -NO) at the pyridine 4-position enhances antimicrobial activity by 4-fold, as seen in oxadiazole-thienopyrimidine hybrids .
- Thiophene Methylation : The 2-methyl group on thiophene improves metabolic stability by reducing CYP450-mediated oxidation .
- SAR Trends : Bulky substituents on the thiazole ring often reduce cytotoxicity but may lower solubility .
What protocols ensure safe handling of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
